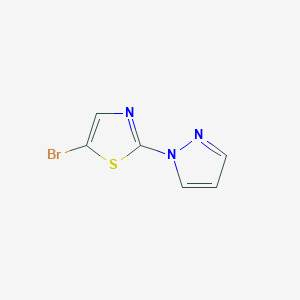

5-Bromo-2-(1H-pyrazol-1-YL)thiazole

Description

Significance of Heterocyclic Scaffolds in Synthetic and Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of medicinal chemistry. rroij.comvicihealthsciences.com These scaffolds are integral to a vast number of biologically active molecules, including a majority of pharmaceuticals. nih.gov Their prevalence stems from their diverse and tunable chemical properties. The inclusion of heteroatoms like nitrogen, sulfur, and oxygen introduces unique electronic distributions, steric properties, and hydrogen bonding capabilities that are crucial for specific interactions with biological targets such as enzymes and receptors. rroij.comnih.gov

This structural diversity allows medicinal chemists to finely tune a molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. rroij.comnih.gov Nitrogen-containing heterocycles are particularly prominent in pharmaceuticals due to their ability to form key hydrogen bonds and engage in π-π stacking interactions with biological macromolecules. rroij.com Consequently, heterocyclic frameworks are indispensable tools in drug discovery, providing the structural basis for developing novel therapeutic agents to address a wide range of diseases. rroij.comijsrtjournal.com

Unique Architectural Features and Research Relevance of Pyrazole-Thiazole Hybrid Systems

The combination of different heterocyclic rings into a single molecule, a strategy known as molecular hybridization, has emerged as a powerful approach in drug design. researchgate.netglobalresearchonline.net Pyrazole-thiazole hybrids, which covalently link a pyrazole (B372694) ring and a thiazole (B1198619) ring, have garnered significant interest. researchgate.netnih.gov This is because both individual scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities. mdpi.comnih.gov

Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms. mdpi.com Pyrazole and its derivatives are known for a broad spectrum of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov

Thiazole: A five-membered aromatic ring containing both a sulfur and a nitrogen atom. mdpi.com The thiazole ring is a key component in many therapeutic agents, including anticancer and antimicrobial drugs, recognized for its diverse biological activities. globalresearchonline.netekb.eg

By combining these two pharmacophores, researchers aim to create hybrid compounds that may exhibit enhanced potency, novel mechanisms of action, or the ability to modulate multiple biological targets simultaneously. researchgate.netnih.gov The resulting pyrazole-thiazole scaffold offers a unique three-dimensional arrangement of heteroatoms and functional groups, making it an attractive framework for exploring new chemical space and developing lead compounds for various therapeutic areas. nih.govekb.eg

Rationale for Focused Investigation on 5-Bromo-2-(1H-pyrazol-1-YL)thiazole

The specific structure of this compound suggests a deliberate design choice for research and development. The rationale for focusing on this particular compound is rooted in established principles of medicinal chemistry, particularly the strategic use of halogen atoms.

The introduction of a bromine atom at the 5-position of the thiazole ring is a key modification. Halogens, especially bromine, can significantly influence a molecule's properties in several ways:

Modulation of Physicochemical Properties: The bromine atom can alter the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancement of Biological Activity: The bromo group can act as a critical binding moiety, fitting into specific hydrophobic pockets within a biological target, thereby potentially increasing the compound's potency.

Metabolic Handle: It can influence the metabolic stability of the compound.

Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further chemical elaboration. It is particularly amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the straightforward synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Therefore, this compound is not just a singular molecule but a strategic intermediate and a key starting point for creating a wide range of more complex derivatives to optimize biological activity.

Overview of Current Research Gaps and Prospective Directions for this compound

Despite the strong rationale for its synthesis and study, a review of the scientific literature indicates a significant research gap concerning this compound. There is a notable lack of published studies detailing its specific synthesis, characterization, and biological evaluation.

This gap presents a clear opportunity for future research. The prospective directions for this compound are guided by the known activities of closely related pyrazole-thiazole hybrids.

Prospective Research Directions:

Synthesis and Characterization: The primary step would be to develop and publish a robust and efficient synthetic route to obtain this compound in high purity and yield. This would be followed by its complete spectroscopic characterization.

Biological Screening: Based on the activities of analogous compounds, this molecule should be screened against a panel of biological targets. As shown in the table below, pyrazole-thiazole hybrids have demonstrated a wide range of effects, suggesting several promising avenues for investigation.

Lead Optimization: Using the bromine atom as a synthetic handle, a library of derivatives could be generated to perform detailed SAR studies. This would involve replacing the bromine with various other functional groups to probe the structural requirements for optimal activity and selectivity for a chosen biological target.

The exploration of this compound holds considerable promise for the discovery of new chemical entities with potential therapeutic value.

Research Findings on Related Pyrazole-Thiazole Hybrids

To illustrate the potential of the this compound scaffold, the following table summarizes the documented biological activities of various related pyrazole-thiazole derivatives.

| Compound Class/Derivative | Reported Biological Activity | Reference |

| Pyrazole-Thiazole Hybrids | Anticancer, Antifungal, Antibacterial, Anti-inflammatory, Antioxidant | researchgate.netnih.gov |

| Thiazolyl-Pyrazoline Hybrids | Antitubercular, Anti-mycobacterial, Kinase Inhibition | ekb.eg |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles | Antimicrobial, Antibiofilm, Apoptosis Induction | nih.govacs.org |

| Benzofuranyl-Pyrazoles with Thiazolidinone | Antifungal, Antibacterial | nih.gov |

| Thiophenyl-Pyrazolyl-Thiazole Hybrids | Dihydrofolate Reductase (DHFR) Inhibition | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrN3S |

|---|---|

Molecular Weight |

230.09 g/mol |

IUPAC Name |

5-bromo-2-pyrazol-1-yl-1,3-thiazole |

InChI |

InChI=1S/C6H4BrN3S/c7-5-4-8-6(11-5)10-3-1-2-9-10/h1-4H |

InChI Key |

LCDPHNRDQSNOFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(S2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 1h Pyrazol 1 Yl Thiazole and Its Analogues

Design Principles for Pyrazolyl-Thiazole Core Synthesis

The construction of the pyrazolyl-thiazole framework is guided by strategic chemical principles that allow for the efficient and controlled assembly of this important heterocyclic system. A key aspect of this design is the ability to introduce a variety of substituents, including halogens, onto the thiazole (B1198619) ring to modulate the compound's properties.

Retrosynthetic Analysis of 5-Bromo-2-(1H-pyrazol-1-YL)thiazole

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most common approach involves the formation of the thiazole ring as a key step. This can be achieved by disconnecting the thiazole ring to reveal a pyrazole-containing thioamide and an α-halocarbonyl compound. This strategy is the basis for the widely used Hantzsch thiazole synthesis.

Another disconnection can be made at the C-N bond between the pyrazole (B372694) and thiazole rings. This suggests a pathway where a pre-formed 2-aminothiazole (B372263) or 2-bromothiazole (B21250) is coupled with a pyrazole derivative. The bromination of the thiazole ring can be considered as a final step, or a brominated precursor can be used in the ring-forming reaction.

Strategic Incorporation of Halogen Substituents in Thiazole Ring

The introduction of halogen substituents, such as bromine, onto the thiazole ring is a crucial strategy for creating analogues of this compound. Halogens can significantly influence the electronic properties and biological activity of the molecule.

There are two primary strategies for incorporating halogens:

Late-stage halogenation: This involves the direct halogenation of a pre-formed pyrazolyl-thiazole core. Reagents like N-bromosuccinimide (NBS) are often used for regioselective bromination. mdpi.com

Use of halogenated building blocks: This approach utilizes α-haloketones or other precursors that already contain the desired halogen atom. This ensures the halogen is incorporated at a specific position from the outset of the synthesis. For example, the reaction of a pyrazole-carbothioamide with a 2,5-dihaloketone can directly yield a 5-halothiazole derivative.

Key Synthetic Pathways

Several synthetic methodologies have been developed for the synthesis of pyrazolyl-thiazole systems, including the target compound this compound. These methods offer versatility and allow for the creation of a wide range of analogues.

Hantzsch-Type Cyclocondensation Reactions Utilizing α-Haloketones/Phenacyl Bromides

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and is widely applied to the synthesis of pyrazolyl-thiazoles. mdpi.comchemhelpasap.com This method involves the cyclocondensation of a thioamide with an α-haloketone. chemhelpasap.com In the context of this compound synthesis, a pyrazole-1-carbothioamide is reacted with a suitable α-haloketone, often a phenacyl bromide derivative. ekb.egacs.org

The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. chemhelpasap.com The reaction conditions can be varied, with solvents like ethanol (B145695) being commonly used, often under reflux. ekb.eg The use of acidic conditions has been shown to influence the regioselectivity of the reaction. rsc.org

| Reactant 1 | Reactant 2 | Product | Reference |

| Pyrazole-1-carbothioamide | α-Haloketone | 2-(1H-Pyrazol-1-yl)thiazole | mdpi.com |

| Thioamide derivative | Phenacyl bromide | Pyrazolyl-thiazole derivative | ekb.eg |

| Thiosemicarbazide | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiazolyl-pyrazole derivative | acgpubs.org |

Multicomponent Reaction Approaches for Thiazole-Pyrazolyl Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazolyl-thiazoles from simple starting materials in a one-pot process. nih.govacs.orgnih.govacs.org These reactions are highly valued in green chemistry for their ability to reduce waste and simplify purification procedures. nih.gov

One notable MCR for synthesizing pyrazole-linked thiazoles involves the reaction of an aryl glyoxal, an aryl thioamide, and a pyrazolone (B3327878) in a suitable solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.orgnih.gov This method allows for the formation of C-C, C-N, and C-S bonds in a single step. acs.orgnih.gov Another MCR involves the reaction of 3-bromoacetylcoumarin, thiosemicarbazide, and a 1,3-diketone to produce thiazolyl-pyrazolyl-chromen-2-ones. modernscientificpress.com

| Reactants | Product | Reference |

| Aryl glyoxal, aryl thioamide, pyrazolone | Pyrazole-linked thiazole | acs.orgnih.gov |

| 3-Bromoacetylcoumarin, thiosemicarbazide, 1,3-diketone | Thiazolyl-pyrazolyl-chromen-2-one | modernscientificpress.com |

| Acetyl compound, thiophene-2-carbaldehyde, malononitrile | Pyran derivative | nih.gov |

Regioselective Bromination of Thiazole or Pyrazole Precursors

Regioselective bromination is a key strategy for introducing a bromine atom at a specific position on the thiazole or pyrazole ring. This is often achieved as one of the final steps in the synthesis. The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity of the reaction.

For the synthesis of this compound, the direct bromination of 2-(1H-pyrazol-1-yl)thiazole is a viable route. N-Bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) is a commonly used reagent for the regioselective bromination of heterocyclic compounds. mdpi.com Alternatively, a pre-brominated thiazole or pyrazole precursor can be used in a coupling reaction. For instance, a 2-amino-5-bromothiazole can be reacted with a suitable pyrazole precursor to form the desired product. Copper-catalyzed halogenation has also been explored for the regioselective chlorination and bromination of arenes. rsc.org

| Substrate | Reagent | Product | Reference |

| 6- or 7-amino-3-benzylquinazolin-4(3H)-one | N-Bromosuccinimide (NBS) | Bromo-substituted quinazolinone | mdpi.com |

| Electron-rich aromatic C–H bonds | CuX2, LiX (X = Br) | Regioselectively brominated arene | rsc.org |

| 2-Amino-4-methyl thiazole-5-ethylcarboxylate | Hydrogen bromide, sodium nitrite | Ethyl-2-bromo-4-methylthiazole-5-carboxylate | researchgate.net |

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of pyrazolyl-thiazole synthesis is highly dependent on reaction conditions and the choice of catalyst. Researchers have investigated various parameters to enhance reaction rates, improve product yields, and ensure high regioselectivity.

Conventional synthesis methods often require prolonged reaction times and harsh conditions. To address these limitations, optimization studies have been conducted. For instance, in the synthesis of certain thiazolyl-pyrazoline derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes when compared to conventional heating methods. researchgate.net The optimization of microwave-assisted synthesis involves adjusting power, temperature, and time to achieve the best possible yields. researchgate.net

The choice of catalyst is another critical factor. A range of catalysts have been employed, from simple organic bases to complex organometallic compounds.

p-Toluenesulfonic acid (p-TSA) has been reported as an efficient catalyst for synthesizing novel pyrazole-based hydrazineyl-thiazole derivatives in ethanol, which serves as a green solvent. ijsrst.com

1,4-Diazabicyclo[2.2.2]octane (DABCO) , an eco-friendly catalyst, has been used in the one-pot synthesis of pyrazoline derivatives containing a thiazole ring. mdpi.comresearchgate.net

Baker's yeast has been utilized as a biocatalyst in the one-pot multi-component cyclocondensation to afford pyrazol-4-yl substituted thiazoles. researchgate.net

Palladium(II) complexes derived from thiazole have been developed as powerful and reusable heterocatalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, offering high efficiency and short reaction times. nih.govacs.org

The solvent system also plays a crucial role. Studies have shown that switching from polar protic solvents like ethanol to aprotic dipolar solvents can improve results in the cyclocondensation reactions for synthesizing 1-arylpyrazoles. mdpi.comnih.gov The following table summarizes a comparison of different reaction conditions for the synthesis of thiazolyl-pyrazoline derivatives.

| Method | Catalyst/Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Conventional | Ethanol | Reflux | 3 - 7 hours | ~76% | researchgate.net |

| Microwave | Ethanol | 100-150 °C | 10 - 20 minutes | ~83% | researchgate.net |

| Ultrasound | Ethanol | 25 - 50 °C | 8 - 12 minutes | >83% | researchgate.netnih.gov |

| p-TSA Catalyzed | Ethanol | Reflux | Not Specified | High | ijsrst.com |

| DABCO Catalyzed | Grinding | Room Temp | Not Specified | High | mdpi.comresearchgate.net |

This table provides a generalized comparison based on available literature. Actual results may vary depending on the specific substrates used.

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 2 1h Pyrazol 1 Yl Thiazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of the proton and carbon signals can be achieved.

The ¹H NMR spectrum of 5-Bromo-2-(1H-pyrazol-1-YL)thiazole provides key information about the electronic environment of the hydrogen atoms. The expected chemical shifts (δ) are influenced by the electronegativity of the adjacent atoms and the aromaticity of the heterocyclic rings. The bromine atom on the thiazole (B1198619) ring exerts a significant deshielding effect.

The proton on the C5 carbon of the thiazole ring is expected to appear as a singlet in the range of δ 7.4–7.6 ppm. vulcanchem.com The protons of the pyrazole (B372694) ring typically present as distinct signals. The proton at the C3 position is anticipated as a doublet between δ 7.8–8.1 ppm, while the C4 proton is expected to appear further upfield as a doublet around δ 6.3–6.5 ppm. vulcanchem.com The coupling between these pyrazole protons would confirm their adjacency.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole C5-H | 7.4 - 7.6 | Singlet |

| Pyrazole C3-H | 7.8 - 8.1 | Doublet |

| Pyrazole C4-H | 6.3 - 6.5 | Doublet |

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. For this compound, distinct signals are expected for the carbons in both the thiazole and pyrazole rings.

The carbon atom C5 of the thiazole ring, which is bonded to the bromine, is predicted to have a chemical shift in the range of δ 108–110 ppm. vulcanchem.com The C3 carbon of the pyrazole ring is expected to be observed further downfield, around δ 145–148 ppm. vulcanchem.com Complete assignment of all carbon signals is typically achieved with the aid of 2D NMR techniques.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Thiazole C2 | - |

| Thiazole C4 | - |

| Thiazole C5 | 108 - 110 |

| Pyrazole C3 | 145 - 148 |

| Pyrazole C4 | - |

| Pyrazole C5 | - |

Note: Data for all carbons is not available in the provided sources; full assignment would require experimental analysis.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra, especially for complex molecules. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the signals assigned to the pyrazole C3-H and C4-H would definitively prove their scalar coupling and adjacency within the same ring system. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of carbon signals by linking them to their known proton counterparts. For example, the proton signal at δ 7.4-7.6 would show a cross-peak to the carbon signal at δ 108-110, confirming the C5-H bond of the thiazole ring. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). sdsu.edu This is particularly useful for connecting different fragments of a molecule. To confirm the link between the pyrazole and thiazole rings, one would look for a correlation from the pyrazole protons (e.g., H3 or H5) to the thiazole C2 carbon, providing unequivocal evidence of the N-C bond connecting the two heterocyclic systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. rsc.org The spectrum for this compound would be expected to show characteristic absorption bands corresponding to the vibrations of the C-H, C=N, C=C, and C-Br bonds within its structure.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Frequency (cm⁻¹) |

| Aromatic C-H | C-H stretch | ~3100 - 3000 |

| Imine/Aromatic C=N | C=N stretch | ~1650 - 1550 |

| Aromatic C=C | C=C stretch | ~1600 - 1450 |

| Bromoalkane | C-Br stretch | ~690 - 550 |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, the mass spectrum would confirm its molecular formula (C₆H₄BrN₃S). A key feature would be the molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the spectrum will exhibit a characteristic isotopic pattern with two peaks of almost equal intensity: the [M]⁺ peak and an [M+2]⁺ peak. The predicted molecular ion peak for the ⁷⁹Br isotope is at an m/z of approximately 237.97. vulcanchem.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Isotope | Predicted m/z |

| [M]⁺ | ⁷⁹Br | ~237.97 |

| [M+2]⁺ | ⁸¹Br | ~239.97 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the linked pyrazole and thiazole rings, absorb UV or visible light, promoting electrons from a lower energy orbital to a higher one. The spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π→π* and n→π* transitions. These transitions are characteristic of the conjugated π-system of the aromatic rings and the non-bonding electrons on the nitrogen and sulfur atoms. The exact position of these absorption bands would need to be determined experimentally and can be influenced by the solvent used for the analysis.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 1h Pyrazol 1 Yl Thiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of many-body systems. This method is widely used to predict the properties of molecules by calculating their electron density. For heterocyclic compounds such as pyrazole (B372694) and thiazole (B1198619) derivatives, DFT provides reliable data on geometry, molecular orbitals, and electronic properties, which are fundamental to understanding their chemical behavior and potential applications. nih.gov

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 5-Bromo-2-(1H-pyrazol-1-YL)thiazole, DFT calculations would typically be employed to find its equilibrium geometry. In related pyrazole-thiazole systems, studies have confirmed molecular structures through methods like single-crystal X-ray diffraction, which serve as a benchmark for theoretical models. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.com

DFT calculations are routinely used to determine the energies of these orbitals and other global reactivity descriptors. nih.gov These descriptors, derived from the HOMO and LUMO energies, quantify various aspects of reactivity.

Table 1: Global Reactivity Descriptors (Illustrative Data from a Related Compound) This table presents calculated values for a related pyrazole derivative, N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl)benzamide (Compound 1a from a cited study), to illustrate the output of such an analysis. Specific values for this compound would require a dedicated computational study.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -9.51 |

| LUMO Energy | ELUMO | - | -4.68 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.83 |

| Ionization Potential | I | -EHOMO | 9.51 |

| Electron Affinity | A | -ELUMO | 4.68 |

| Electronegativity | χ | (I + A) / 2 | 7.09 |

| Chemical Hardness | η | (I - A) / 2 | 2.41 |

| Chemical Softness | S | 1 / (2η) | 0.21 |

| Electrophilicity Index | ω | χ² / (2η) | 10.43 |

Source: Adapted from DFT calculations on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl)benzamide. nih.gov

The Molecular Electrostatic Potential (MESP or EPS) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. irjweb.comresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For pyrazole-containing compounds, the EPS map generally shows negative potential around the nitrogen atoms, highlighting their role as hydrogen bond acceptors or sites for coordination with electrophiles. researchgate.net In a DFT study of related pyrazole derivatives, MESP analysis was used to identify the electrophilic and nucleophilic sites, which is crucial for understanding non-covalent interactions like hydrogen bonding that govern molecular recognition and binding. nih.gov For this compound, an EPS map would reveal the electron-rich nature of the pyrazole and thiazole nitrogens and the electron-withdrawing effect of the bromine atom.

Molecular Dynamics Simulations (MDS) for Conformational Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

In the context of related pyrazole derivatives, MD simulations have been used to analyze the stability of ligand-protein complexes. mdpi.com For a molecule like this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the single bond connecting the pyrazole and thiazole rings. This analysis helps determine the most populated conformations in solution and provides a dynamic picture of its structural flexibility, which is essential for understanding how it might interact with biological targets.

Analysis of Molecular Reactivity Indices (e.g., Fukui Functions)

Beyond global reactivity descriptors, local reactivity can be predicted using indices like Fukui functions. These functions indicate which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. The condensed Fukui function provides a value for each atomic site, pinpointing the most reactive centers. nih.gov

A comprehensive DFT study on related pyrazole benzamides calculated condensed Fukui functions to identify the specific atoms involved in chemical reactions. nih.gov Such an analysis for this compound would be invaluable for predicting its regioselectivity in various chemical transformations. For instance, it could identify whether the C-H positions on the pyrazole or thiazole ring are more susceptible to substitution, or which nitrogen atom is the preferred site for alkylation or protonation.

Prediction of Spectroscopic Parameters (e.g., NMR Shielding Tensors)

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The magnetic shielding of a nucleus by its surrounding electrons is not a simple scalar value but a second-rank tensor. nih.gov In solution, rapid molecular tumbling averages this tensor to the familiar isotropic chemical shift observed in standard NMR spectra. However, calculating the full shielding tensor provides a more complete picture of the electronic environment around each nucleus. nih.gov

DFT methods are capable of accurately predicting NMR shielding tensors. These theoretical calculations can aid in the assignment of complex NMR spectra and help validate the proposed structures of newly synthesized compounds. Although specific calculated values for this compound are not available in the searched literature, this predictive capability is a standard tool in the computational investigation of novel molecules.

Chemical Reactivity and Functionalization of 5 Bromo 2 1h Pyrazol 1 Yl Thiazole

Electrophilic Aromatic Substitution Reactions

The thiazole (B1198619) ring in 5-bromo-2-(1H-pyrazol-1-yl)thiazole is generally electron-deficient and thus less susceptible to electrophilic aromatic substitution. Conversely, the appended pyrazole (B372694) ring is an electron-rich heterocycle, making it the more likely site for such reactions. However, the presence of the thiazole substituent and the bromine atom can influence the regioselectivity of these transformations. While specific studies on the electrophilic substitution of this compound are not extensively documented, related pyrazole systems indicate that reactions such as nitration or halogenation would likely occur at the C4 position of the pyrazole ring.

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom at the 5-position of the thiazole ring is a key functional handle for introducing a variety of substituents via nucleophilic substitution reactions. This position is activated towards nucleophilic attack, a common feature of halothiazoles. A range of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide to furnish new derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-Thiazole Analogs This table is illustrative and based on the general reactivity of bromo-thiazoles.

| Nucleophile | Reagent | Product Type |

| Amine | R-NH₂ | 5-Amino-2-(1H-pyrazol-1-yl)thiazole derivative |

| Thiol | R-SH | 5-Thio-2-(1H-pyrazol-1-yl)thiazole derivative |

| Alkoxide | R-ONa | 5-Alkoxy-2-(1H-pyrazol-1-yl)thiazole derivative |

Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization

The bromine atom on the thiazole ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the synthesis of complex molecules from the this compound core.

Suzuki Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the bromo-thiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position. Studies on related 5-bromothiazoles have shown high yields for Suzuki couplings. beilstein-archives.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the bromo-thiazole with a terminal alkyne, using a palladium catalyst, a copper co-catalyst, and a base. This method is effective for introducing alkynyl moieties. Research on 2-substituted 4-bromothiazoles has demonstrated successful alkynyl-debromination via the Sonogashira protocol. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the bromo-thiazole with primary or secondary amines to yield 5-amino-thiazole derivatives.

Table 2: Overview of Cross-Coupling Reactions on this compound

| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Product |

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-2-(1H-pyrazol-1-yl)thiazole |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2-(1H-pyrazol-1-yl)thiazole |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, ligand, base | 5-(R¹R²N)-2-(1H-pyrazol-1-yl)thiazole |

Modifications at the Pyrazole Nitrogen and Carbon Positions

The pyrazole moiety of this compound offers additional sites for functionalization. The nitrogen atoms of the pyrazole ring can undergo alkylation or acylation reactions. The synthesis of various pyrazolyl-thiazole derivatives often involves initial modifications of the pyrazole ring before its attachment to the thiazole core or subsequent functionalization. nih.govacgpubs.orgekb.eg For instance, the reaction of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with α-haloketones is a common route to substituted 2-(pyrazol-1-yl)thiazoles. researchgate.net

The carbon atoms of the pyrazole ring, particularly the C4 position, can be targeted for electrophilic substitution as mentioned earlier. Furthermore, lithiation followed by quenching with an electrophile can introduce substituents at specific carbon positions.

Utility as a Synthetic Building Block for Complex Heterocycles

Due to its multiple reactive sites, this compound is a valuable precursor for the synthesis of more complex heterocyclic systems. The pyrazole and thiazole rings themselves are important pharmacophores found in many biologically active compounds. globalresearchonline.netnih.gov The ability to functionalize both the thiazole and pyrazole rings allows for the construction of diverse molecular architectures. For example, the bromine atom can be used as a starting point for annulation reactions to build fused heterocyclic systems. The pyrazolyl-thiazole skeleton is a component of compounds investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. globalresearchonline.netnih.gov The synthesis of various substituted pyrazolyl-thiazoles demonstrates their role as key intermediates in the development of new therapeutic agents. ekb.egresearchgate.netmdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazolyl Thiazole Derivatives

Elucidating the Influence of Substituent Nature and Position on Biological Activity

The biological activity of pyrazolyl-thiazole derivatives is profoundly influenced by the nature and placement of various substituents on the core scaffold. nih.gov SAR studies have revealed that both electronic and steric properties of these substituents are critical determinants of efficacy. nih.govresearchgate.net

The introduction of different functional groups onto the phenyl ring of thiophenyl-pyrazolyl-thiazole hybrids has a marked effect on their antimicrobial and antioxidant activities. nih.govresearchgate.net For instance, the presence of electron-withdrawing groups, such as a nitro group (NO₂), has been shown to significantly influence antimicrobial activity. researchgate.net Similarly, halogen substituents (F, Cl, Br) at the para-position (4-position) of the phenyl ring result in significant antimicrobial efficacy. nih.gov This suggests that the electronic character and position of the substituent are key factors. In some series, compounds featuring a 4-methyl or a 3,4-dimethyl substitution pattern exhibit moderate biological inhibition. acs.org

The position of substituents on the thiazole (B1198619) ring also plays a pivotal role. nih.gov Studies on certain thiazole derivatives have indicated that while larger substituents than a methyl group at the 4-position are tolerated, lipophilic groups in this position tend to yield better results. nih.gov In a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, the nature of the substituent on the phenyl ring at the 4-position of the thiazole was a key determinant of activity against Proteus mirabilis. acs.org Specifically, compounds with an unsubstituted phenyl group at the 5-position of the pyrazole (B372694) combined with a substituted phenyl group at the 4-position of the thiazole showed notable activity. acs.org

Furthermore, the substituent at the 5-position of the pyrazole ring can be varied, with ethyl amide groups showing double the potency compared to the corresponding ethyl esters in certain series. nih.gov The presence of two electron-donating methyl groups at positions 3 and 5 of a phenyl ring attached to the pyrazolone (B3327878) moiety has also been noted for its impact on activity. researchgate.net The collective findings underscore that a systematic exploration of substituents on both the pyrazole and thiazole rings is crucial for optimizing the biological profile of these compounds.

Table 1: Influence of Substituents on the Biological Activity of Pyrazolyl-Thiazole Derivatives

| Scaffold Position | Substituent Type | Observed Effect on Activity | Source(s) |

|---|---|---|---|

| Phenyl ring (attached to thiazole) | Electron-withdrawing groups (e.g., -NO₂) | Significant influence on antimicrobial activity | researchgate.net |

| Phenyl ring (para-position) | Halogens (F, Cl, Br) | Significant antimicrobial activity | nih.gov |

| Thiazole ring (position 4) | Lipophilic groups | Improved biological activity | nih.gov |

| Pyrazole ring (position 5) | Ethyl amide vs. Ethyl ester | Amide derivatives twice as potent | nih.gov |

| Phenyl ring (attached to pyrazole) | Electron-donating groups (e.g., -CH₃) | Noted impact on anticancer activity | researchgate.net |

Role of the Bromo-Substituent in Modulating Receptor Binding and Efficacy

The bromo-substituent holds particular importance in the design of pyrazolyl-thiazole derivatives, often enhancing their biological activity. In studies of thiophenyl-pyrazolyl-thiazole derivatives, the compound featuring a 4-bromo substituent (R = 4-Br) on the phenyl ring demonstrated significant antimicrobial activity. nih.gov This enhanced efficacy can be attributed to several factors, including the steric and electronic properties of bromine.

Molecular docking studies suggest that the size and position of substituents are critical for efficacy. nih.gov Larger groups, including halogens like bromine, may facilitate a better fit into the hydrophobic pockets of microbial enzymes, thereby improving binding interactions. nih.gov Specifically, the introduction of bromine atoms can enhance hydrophobic interactions within the ATP-binding site of target enzymes, such as DNA gyrase. nih.gov

Stereochemical Aspects and Chirality in Biological Recognition

The three-dimensional arrangement of a molecule is fundamental to its interaction with biological targets. For pyrazolyl-thiazole derivatives, stereochemical features play a significant role in their biological recognition. nih.gov Computational studies have provided insights into the preferred conformations of these molecules, revealing that the pyrazolyl and thiazole rings are often nearly coplanar. nih.gov This planarity is thought to be advantageous as it can enhance π–π stacking interactions with aromatic residues in the active sites of target proteins or enzymes, thereby facilitating more effective binding. nih.gov

While specific studies focusing on chiral centers within 5-Bromo-2-(1H-pyrazol-1-YL)thiazole itself are not extensively detailed, the principles of stereochemistry are highly relevant to its derivatives. The size and spatial orientation of substituents can create steric hindrances or favorable contacts that dictate binding affinity and specificity. nih.gov For instance, the observation that larger substituents at the para-position of an attached phenyl ring lead to significant antimicrobial activity points to the importance of steric factors in fitting into the hydrophobic pockets of microbial enzymes. nih.gov The introduction of chiral centers, for example through substituted side chains, would lead to enantiomers that could exhibit different biological activities, as biological receptors are themselves chiral. Therefore, controlling the stereochemistry is a critical aspect of designing highly specific and active pyrazolyl-thiazole-based therapeutic agents.

Design Strategies for Enhanced Potency and Selectivity

The development of pyrazolyl-thiazole derivatives with improved potency and target selectivity relies on several rational design strategies. A primary approach involves creating hybrid molecules that combine the pyrazolyl-thiazole core with other pharmacologically active scaffolds. nih.govresearchgate.net This strategy aims to leverage the complementary properties of different heterocyclic rings to achieve synergistic or enhanced biological effects. nih.govresearchgate.net

Computational methods, particularly molecular docking simulations, are indispensable tools in modern drug design. nih.govresearchgate.net These studies allow for the exploration of binding interactions between synthesized derivatives and their potential biological targets, such as bacterial enzymes or protein kinases. nih.govnih.gov By understanding these interactions at a molecular level, researchers can predict which structural modifications are likely to improve binding affinity and selectivity, thus guiding the synthesis of more effective compounds. nih.govresearchgate.net

Another key strategy is the targeted introduction of specific functional groups to optimize interactions with the target receptor. nih.gov For example, incorporating groups capable of acting as hydrogen bond acceptors can enhance binding to enzyme active sites, as demonstrated by the increased inhibition of E. coli DNA gyrase by derivatives containing oxalyl, malonyl, or succinyl groups. nih.gov The strategic placement of substituents is also critical; SAR studies consistently show that the antimicrobial and anticancer activities of these compounds are highly dependent on the substitution pattern on the various rings of the scaffold. nih.govacs.org By combining these approaches—creating hybrid structures, utilizing computational modeling, and making targeted chemical modifications—researchers can systematically refine pyrazolyl-thiazole derivatives to enhance their therapeutic potential.

No Publicly Available Data on the In Vitro Biological Activity of this compound

Despite a comprehensive search of scientific literature and patent databases, no specific information regarding the in vitro biological activity of the chemical compound This compound could be located. The requested detailed analysis of its antimicrobial, antioxidant, and enzyme inhibition properties, as outlined by the user, cannot be provided at this time due to the absence of published research on this particular molecule.

Extensive searches were conducted to find data pertaining to the evaluation of this compound against Gram-positive and Gram-negative bacterial strains, its potential antifungal and antioxidant activities, and its inhibitory effects on cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These searches, which included variations of the compound's name and structure, did not yield any specific studies or datasets.

While the broader class of pyrazole-thiazole hybrids has been the subject of numerous biological investigations, demonstrating a wide range of activities including antimicrobial and anticancer effects, the specific bromo-substituted derivative does not appear to have been individually characterized or reported in the public domain. The available literature focuses on other derivatives within this chemical family.

Therefore, the generation of an article with the specified detailed outline and data tables for this compound is not possible based on currently accessible information. Further experimental research would be required to determine the in vitro biological profile of this compound.

In Vitro Biological Activity Evaluation and Molecular Interaction Profiling of 5 Bromo 2 1h Pyrazol 1 Yl Thiazole

Enzyme Inhibition Assays

Alpha-Glucosidase and Urease Inhibition

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.govnih.gov Urease, on the other hand, is an enzyme implicated in pathological conditions such as peptic ulcers and infections caused by bacteria like Helicobacter pylori. nih.govnih.gov

Although no specific studies on the α-glucosidase and urease inhibitory activity of 5-Bromo-2-(1H-pyrazol-1-YL)thiazole are available, research on analogous compounds suggests its potential in this area. For instance, a series of benzothiazole-derived pyrazoline-based thiazoles demonstrated significant in vitro inhibitory activity against both α-glucosidase and urease, with some compounds showing IC₅₀ values superior to the standard drugs acarbose (B1664774) and thiourea. nih.govresearchgate.net Furthermore, 5-bromo-2-aryl benzimidazole (B57391) derivatives have been identified as potent dual inhibitors of both α-glucosidase and urease, highlighting the potential contribution of the bromo-substituent to this activity. dntb.gov.uaresearchgate.net The presence of a halogen atom, such as bromine, on the aromatic ring of related heterocyclic compounds has been shown to influence their inhibitory potential. nih.gov

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.gov While direct experimental data for this compound is not available, studies on similar structures are informative. For example, 5-bromo-terbenzimidazoles have been identified as potent topoisomerase I poisons, indicating that the 5-bromo substitution can be crucial for this type of activity. nih.gov The lipophilicity conferred by such substituents often correlates with enhanced cytotoxicity in cancer cell lines. nih.gov

In Silico Molecular Docking Studies

Computational methods are invaluable for predicting the biological potential of novel compounds by simulating their interactions with macromolecular targets.

Identification of Putative Biological Targets and Binding Sites

The pyrazole (B372694) and thiazole (B1198619) scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govacs.org Molecular docking studies on compounds structurally related to this compound have explored their binding to various biological targets.

Putative targets for related pyrazole-thiazole hybrids identified through in silico studies include:

Dihydrofolate Reductase (DHFR) : A target for antibacterial and anticancer agents. ekb.eg

Protein Kinases : Such as those involved in cell signaling pathways related to cancer. nih.gov

Enzymes in Metabolic Pathways : Including urate oxidase and others. bohrium.com

Viral Proteins : Demonstrating potential for antiviral applications.

These studies suggest that this compound may interact with a range of biologically significant proteins.

Analysis of Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

The predicted binding modes of pyrazole-thiazole derivatives within the active sites of their targets reveal key molecular interactions. While specific data for this compound is not available, general interaction patterns for this class of compounds include:

Hydrogen Bonding : The nitrogen atoms in the pyrazole and thiazole rings can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target protein's active site.

Hydrophobic Interactions : The aromatic pyrazole and thiazole rings can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Stacking : The planar aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding : The bromine atom can act as a halogen bond donor, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

For example, docking studies of pyrazole-linked methylenehydrazono-thiazole derivatives with Dihydrofolate Reductase (DHFR) have shown the importance of these types of interactions for binding. ekb.eg

Prediction of Binding Affinities and Energetics

The binding affinity of a ligand for its target is a critical determinant of its potential biological activity. This is often estimated in silico as a docking score or binding energy. For structurally related compounds, predicted binding energies have been reported against various targets.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| Pyrazole-triazole-thiazole derivative | Rho6 protein | -9.2 |

| Diaryl pyrazole derivatives | COX enzyme | -10.20 to -10.80 |

This table presents data for structurally related compounds to provide context for the potential binding affinities of this compound.

The binding free energy of ligand-protein complexes can also be estimated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) approach, which often provides a more accurate prediction than standard docking scores. mdpi.com

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET, Lipinski's Rule of Five)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with its drug-likeness, is essential in the early stages of drug discovery. units.it

Lipinski's Rule of Five provides a set of guidelines to assess the potential for oral bioavailability of a compound. units.itdrugbank.com A compound is considered to have favorable drug-like properties if it adheres to these rules. An analysis of this compound based on its known physicochemical properties reveals its compliance with these guidelines.

| Lipinski's Rule of Five Parameter | Value for this compound | Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 230.09 g/mol | ≤ 500 g/mol | Yes |

| LogP (octanol-water partition coefficient) | 2.3 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

The compound does not violate any of Lipinski's rules, suggesting it has a high likelihood of good oral absorption and bioavailability. Further in silico predictions, such as those for the topological polar surface area (TPSA) and the number of rotatable bonds, also fall within the acceptable ranges for drug-like molecules. nih.gov Studies on similar pyrazole-linked thiazole derivatives have confirmed favorable pharmacokinetic profiles with high predicted absorption percentages. ekb.eg

Conclusion and Outlook for 5 Bromo 2 1h Pyrazol 1 Yl Thiazole Research

Summary of Key Academic Findings

Research into pyrazolyl-thiazole derivatives has revealed a wealth of chemical and biological activities. While specific studies focusing solely on 5-Bromo-2-(1H-pyrazol-1-YL)thiazole are part of a broader research landscape, the academic findings for this class of compounds are significant. The pyrazole (B372694) and thiazole (B1198619) rings are well-established pharmacophores, and their combination often leads to enhanced biological profiles. nih.govresearchgate.netnih.gov

Key findings from the study of related pyrazolyl-thiazole structures include:

Synthesis: The synthesis of pyrazolyl-thiazole derivatives is often achieved through multi-step reactions. rsc.org A common strategy involves the cyclization of key intermediates, such as the reaction of a thioamide derivative with a phenacyl bromide or a similar electrophile to form the thiazole ring. ekb.eg For instance, a facile synthesis for a related compound, 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole, involves the cyclization of an ethanone (B97240) derivative with carbon disulfide and hydrazine (B178648) hydrate. researchgate.net

Antimicrobial and Antifungal Activity: A significant body of research highlights the potent antimicrobial and antifungal properties of pyrazolyl-thiazole hybrids. rsc.orgrsc.orgacs.org Studies have demonstrated their effectiveness against a range of bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. rsc.orgacs.org The mechanism of action is sometimes linked to the inhibition of essential enzymes like dihydrofolate reductase (DHFR). acs.org

Anticancer Potential: Several pyrazolyl-thiazole derivatives have been investigated for their anticancer activities. nih.govekb.eg These compounds have shown efficacy against various cancer cell lines, with some acting as inhibitors of enzymes like epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). researchgate.net

Antioxidant Properties: Some pyrazolyl-thiazole derivatives have also demonstrated notable antioxidant activities in various assays. rsc.orgrsc.org This dual antimicrobial and antioxidant potential makes them interesting candidates for multifunctional therapeutic agents. rsc.org

Structure-Activity Relationships (SAR): Research has begun to elucidate the structure-activity relationships within this class of compounds. The nature and position of substituents on both the pyrazole and thiazole rings can significantly influence the biological activity. nih.govresearchgate.net For example, the presence of electron-withdrawing or electron-donating groups can modulate the antimicrobial and antioxidant efficacy. rsc.org

Table 1: Selected Biological Activities of Pyrazolyl-Thiazole Derivatives

| Compound Class | Biological Activity | Target Organisms/Cell Lines | Key Findings | Reference(s) |

|---|---|---|---|---|

| Thiophenyl-pyrazolyl-thiazole hybrids | Antibacterial, Antifungal | P. aeruginosa, E. coli, S. aureus, B. subtilis, C. albicans | Significant efficacy against Gram-negative bacteria and noticeable antifungal effect. | acs.org |

| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Antibacterial, Antifungal | P. mirabilis, S. aureus, A. niger | Good activity against specific bacterial and fungal strains. | acs.org |

| Pyrazolyl-thiazole derivatives of thiophene | Antimicrobial, Antioxidant | E. coli, B. subtilis, S. aureus, A. niger | Demonstrated significant inhibition zones and radical scavenging activity. | rsc.orgrsc.org |

| Pyrazoline-thiazole hybrids | Anticancer | MCF-7, HepG-2, A549 | Showed promising anti-cancer activity. | ekb.eg |

| 5-Bromo-2-aminothiazole derivatives | Enzyme Inhibition | Monoacylglycerol lipase (B570770) (MAGL) | Demonstrated potential as MAGL inhibitors. | researchgate.net |

Emerging Research Avenues in Pyrazolyl-Thiazole Chemistry

The field of pyrazolyl-thiazole chemistry is continually evolving, with several exciting research avenues emerging:

Green Synthesis and Multicomponent Reactions: There is a growing emphasis on developing more environmentally friendly and efficient synthetic methods. acs.org One-pot multicomponent reactions are gaining traction as they offer atom and step economy, reduce waste, and allow for the rapid generation of diverse molecular libraries. acs.orgmodernscientificpress.com The use of recyclable solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature represents a significant advancement. acs.org

Molecular Hybridization: The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a key driver of innovation in this field. nih.govacs.orgacs.org This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to synergistic effects and overcoming drug resistance. nih.govnih.gov

Target-Specific Drug Design: With a better understanding of the mechanisms of action, researchers are now designing pyrazolyl-thiazole derivatives to inhibit specific biological targets. nih.gov This includes the development of compounds as specific enzyme inhibitors, such as succinate (B1194679) dehydrogenase inhibitors (SDHI) for antifungal applications or cyclin-dependent kinase 2 (CDK2) inhibitors for anticancer therapy. nih.govtandfonline.com

Computational and In Silico Studies: The use of computational tools, including density functional theory (DFT) calculations and molecular docking, is becoming increasingly integral to the research process. rsc.orgrsc.orgtandfonline.com These methods allow for the prediction of electronic properties, binding affinities, and potential biological targets, thus guiding the rational design and synthesis of new compounds. tandfonline.com

Future Prospects for Chemical Biology and Material Science Applications

The unique structural and electronic properties of pyrazolyl-thiazole compounds, including this compound, position them as valuable candidates for a range of applications beyond traditional medicinal chemistry.

Chemical Biology: In chemical biology, these compounds can serve as powerful tools to probe biological systems. Their potential as enzyme inhibitors makes them useful for studying enzyme function and validating new drug targets. researchgate.netnih.gov Furthermore, the inherent fluorescence of some heterocyclic systems could be exploited to develop fluorescent probes for bioimaging applications, allowing for the visualization of specific cellular components or processes.

Material Science: The application of pyrazolyl-thiazoles in material science is a largely untapped but promising area. The nitrogen and sulfur atoms in the heterocyclic rings are excellent ligands for coordinating with metal ions. This suggests their potential use in the following areas:

Metal-Organic Frameworks (MOFs): These compounds could serve as organic linkers in the construction of MOFs, which have applications in gas storage, separation, and catalysis.

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur are known to be effective corrosion inhibitors for various metals and alloys. The pyrazolyl-thiazole scaffold could be investigated for its ability to form protective films on metal surfaces.

Organic Electronics: The conjugated π-systems of these aromatic heterocycles suggest potential applications in organic electronics, such as in the development of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-(1H-pyrazol-1-YL)thiazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling 5-bromothiazole derivatives with pyrazole moieties under basic conditions. For example, nucleophilic substitution reactions using K₂CO₃ in CHCl₃ with reflux (48–72 hours) have been employed for analogous bromo-thiazole compounds . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst use : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.

- Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Pyrazole protons appear as singlets (δ 7.3–8.1 ppm), while thiazole carbons resonate at δ 104–163 ppm. Coupling constants (J = 8.4 Hz) confirm aromatic interactions .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 418.9782) validates molecular formula .

- IR : Peaks at 1600–1500 cm⁻¹ indicate C=N/C=C stretching in the thiazole ring .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass vials at 2–8°C, away from moisture and oxidizers.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. SHELXL refines structures with R₁ < 0.05 .

- Conformational analysis : Dihedral angles between thiazole and pyrazole rings (e.g., 36.69° in similar compounds) reveal steric effects .

- Intermolecular interactions : π-π stacking (Cg–Cg distance: 3.75 Å) and C–H⋯π bonds stabilize crystal packing .

Q. What strategies resolve contradictions in spectral data versus computational predictions for this compound derivatives?

- Methodological Answer :

- Validation steps :

Purity checks : HPLC (>95% purity) rules out impurities.

Tautomer analysis : Variable-temperature NMR identifies dominant tautomeric forms.

DFT alignment : Compare experimental ¹³C NMR shifts with Gaussian-optimized geometries .

- Case study : Discrepancies in HRMS m/z values may arise from isotopic bromine patterns (⁷⁹Br/⁸¹Br), requiring high-resolution calibration .

Q. How does the electronic structure of the thiazole ring influence the compound's potential in optoelectronic applications?

- Methodological Answer :

- HOMO-LUMO modulation : Thiazole’s electron-withdrawing nature lowers HOMO levels (−5.3 eV), enhancing charge transport in organic solar cells.

- Device integration : Copolymerization with fluorinated benzodithiophene (F-BDT) donors improves power conversion efficiency (PCE > 12%) .

- Characterization : Cyclic voltammetry and UV-Vis spectroscopy quantify bandgap (e.g., 1.8 eV) and exciton binding energy .

Q. What are the mechanistic considerations in designing this compound derivatives for biological activity studies?

- Methodological Answer :

- Structure-activity relationship (SAR) :

- Bromine substitution : Enhances lipophilicity for membrane penetration (log P ~ 2.5).

- Pyrazole orientation : Envelope conformations (puckering amplitude Q = 0.27 Å) affect target binding .

- Biological assays :

- Cytotoxicity : MTT assays on A549 cells (IC₅₀ < 10 µM) .

- Docking studies : AutoDock Vina evaluates binding to kinase domains (ΔG < −8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.